An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Perfluorononanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Perfluorononanoate
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl Perfluorononanoate, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between two primary isomers: Methyl Perfluorononanoate (CAS 51502-45-5) and Methyl 9H-perfluorononanoate (CAS 84207-08-9), presenting their properties in clearly structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key analytical methods and visualizes the fundamental synthesis and degradation pathways using Graphviz diagrams.
Physicochemical Properties
The following tables summarize the key physical and chemical properties for both Methyl Perfluorononanoate and its 9H-isomer. It is imperative to note the specific CAS number when referencing these compounds due to variations in their properties.
Table 1: Physical and Chemical Properties of Methyl Perfluorononanoate
| Property | Value | Source |
| CAS Number | 51502-45-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₃F₁₇O₂ | [1][2][3][4] |
| Molecular Weight | 478.1 g/mol | [1][2][3] |
| Appearance | Clear, colorless to almost colorless liquid | [1][3][5] |
| Boiling Point | 176-178 °C (at atmospheric pressure) | [2] |
| 63-65 °C (at 10 mmHg) | [3][5] | |
| Density | 1.73 g/mL | [1][3][5] |
| Refractive Index | 1.307 (at 20°C) | [3][5] |
| Solubility | Insoluble in water | [2] |
| Flash Point | >110 °C | [5] |
Table 2: Physical and Chemical Properties of Methyl 9H-perfluorononanoate
| Property | Value | Source |
| CAS Number | 84207-08-9 | [6][7] |
| Molecular Formula | C₁₀H₄F₁₆O₂ | [6][7] |
| Molecular Weight | 460.11 g/mol | [6][7][8] |
| Normal Boiling Point | 469.76 K (196.61 °C) (Joback Calculated) | [8] |
| Log of Water Solubility (log₁₀WS) | -5.38 (Crippen Calculated) | [8] |
| Octanol/Water Partition Coefficient (logPₒ/w) | 4.872 (Crippen Calculated) | [8] |
| Critical Temperature (T₋) | 596.91 K (Joback Calculated) | [8] |
| Critical Pressure (P₋) | 1360.63 kPa (Joback Calculated) | [8] |
Synthesis and Degradation Pathways
The primary route for the synthesis of Methyl Perfluorononanoate involves the esterification of the corresponding perfluorinated carboxylic acid or alcohol. Conversely, its principal degradation pathway is through hydrolysis, which can be chemically or microbially mediated, yielding Perfluorononanoic Acid (PFNA) and methanol.
Experimental Protocols
Synthesis of Methyl Perfluorononanoate (General Protocol)
The synthesis of Methyl Perfluorononanoate is typically achieved through the direct esterification of Perfluorononanoic Acid with methanol.[6]
Materials:
-
Perfluorononanoic Acid (or 9H-perfluorononanoic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Perfluorononanoic Acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude Methyl Perfluorononanoate.
-
Purify the crude product by vacuum distillation to obtain the final product.
Determination of Boiling Point (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[9]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Add a small amount of the Methyl Perfluorononanoate sample into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as the apparatus cools.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Methyl Perfluorononanoate.[6][10]
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometer (MS) detector.
-
Autosampler (optional).
General Procedure:
-
Sample Preparation: Prepare a dilute solution of Methyl Perfluorononanoate in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing complex matrices, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.[6]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.
-
Oven Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final temperature that allows for the elution of the analyte. The specific program will depend on the column and the analyte's volatility.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions of Methyl Perfluorononanoate.
-
Data Acquisition: Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Analysis: Inject the prepared sample into the GC-MS system. The analyte will be separated on the GC column based on its boiling point and polarity, and then detected by the MS. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, can be used to confirm the identity of Methyl Perfluorononanoate by comparison with a reference spectrum from a library or a standard.
References
- 1. chemimpex.com [chemimpex.com]
- 2. exfluor.com [exfluor.com]
- 3. METHYL PERFLUORONONANOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Methyl perfluorononanoate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 9H-perfluorononanoate|CAS 84207-08-9 [benchchem.com]
- 7. 84207-08-9 | Methyl 9H-perfluorononanoate - Alachem Co., Ltd. [alachem.co.jp]
- 8. Methyl 9H-perfluorononanoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The use of gas chromatography - high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
